2,4-Dimethylthiophene 2,4-Dimethylthiophene 2, 4-Dimethylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 4-Dimethylthiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dimethylthiophene is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dimethylthiophene can be found in garden onion and onion-family vegetables. This makes 2, 4-dimethylthiophene a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 638-00-6
VCID: VC21102022
InChI: InChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
SMILES: CC1=CC(=CS1)C
Molecular Formula: C6H8S
Molecular Weight: 112.19 g/mol

2,4-Dimethylthiophene

CAS No.: 638-00-6

Cat. No.: VC21102022

Molecular Formula: C6H8S

Molecular Weight: 112.19 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethylthiophene - 638-00-6

Specification

Description 2, 4-Dimethylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 4-Dimethylthiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dimethylthiophene is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dimethylthiophene can be found in garden onion and onion-family vegetables. This makes 2, 4-dimethylthiophene a potential biomarker for the consumption of these food products.
CAS No. 638-00-6
Molecular Formula C6H8S
Molecular Weight 112.19 g/mol
IUPAC Name 2,4-dimethylthiophene
Standard InChI InChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
Standard InChI Key CPULIKNSOUFMPL-UHFFFAOYSA-N
SMILES CC1=CC(=CS1)C
Canonical SMILES CC1=CC(=CS1)C
Boiling Point 140.7 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator